2-Thiophen-2-ylmethyl-benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(thiophen-2-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)11-6-2-1-4-9(11)8-10-5-3-7-15-10/h1-7H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADQOOYORSPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311316 | |
| Record name | 2-Thiophen-2-ylmethyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62636-87-7 | |
| Record name | NSC241141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiophen-2-ylmethyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Derivatization and Structural Modification of 2 Thiophen 2 Ylmethyl Benzoic Acid
Strategies for Functional Group Transformations of the Chemical Compound
Carboxylic Acid Functionalization: Esterification, Amidation, and Reduction Pathways
The carboxylic acid group of 2-thiophen-2-ylmethyl-benzoic acid is a prime site for functionalization, enabling the synthesis of a diverse array of derivatives through esterification, amidation, and reduction reactions. These transformations can significantly alter the compound's polarity, solubility, and ability to interact with biological targets.
Esterification involves the reaction of the carboxylic acid with an alcohol, typically under acidic conditions or using coupling agents, to form an ester. This modification can enhance the lipophilicity of the parent compound, which may improve its ability to cross cell membranes.
Amidation , the reaction of the carboxylic acid with an amine, yields an amide derivative. organic-chemistry.org This transformation is of particular interest in medicinal chemistry as the amide bond is a common feature in biologically active molecules, capable of participating in hydrogen bonding interactions with receptors and enzymes. acs.org The synthesis of amides from carboxylic acids can be achieved through various methods, including the use of coupling reagents like HBTU or via catalyst systems such as those involving boronic acids. organic-chemistry.org For instance, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been shown to be a highly effective catalyst for direct amidation at room temperature. organic-chemistry.org
Reduction of the carboxylic acid group can lead to the formation of a primary alcohol. This transformation removes the acidic proton and introduces a new functional group capable of different types of interactions.
The following table summarizes these functionalization pathways:
| Transformation | Reagents and Conditions | Product Functional Group | Potential Property Changes |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agents | Ester (-COOR) | Increased lipophilicity |
| Amidation | Amine, Coupling agents (e.g., HBTU, DCC) or Catalysts (e.g., boronic acids) | Amide (-CONHR) | Altered polarity, potential for new hydrogen bonding |
| Reduction | Reducing agents (e.g., LiAlH₄, BH₃·THF) | Primary Alcohol (-CH₂OH) | Removal of acidic character, introduction of a hydroxyl group |
Thiophene (B33073) Ring Modifications: Electrophilic Substitution and C-H Functionalization Strategies
The thiophene ring is another key area for structural modification. Its electron-rich nature makes it susceptible to electrophilic substitution reactions, and modern synthetic methods have enabled direct C-H functionalization. nih.gov The reactivity of thiophene towards electrophilic substitution is generally higher than that of benzene (B151609). nih.gov
Electrophilic Aromatic Substitution reactions, such as halogenation, nitration, and sulfonation, can introduce a variety of substituents onto the thiophene ring. nih.gov The position of substitution is influenced by the directing effects of the existing substituents on the molecule.
C-H Functionalization represents a more direct and atom-economical approach to modifying the thiophene ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of aryl or other groups at specific positions on the thiophene ring. acs.org These methods provide a powerful tool for creating a diverse library of derivatives with varied electronic and steric properties. acs.org
Linker Region Derivatization and Bridge Modifications
Strategies for linker modification can include the introduction of substituents on the methylene (B1212753) carbon or replacing the methylene group with other functionalities. For example, replacing the methylene bridge with a more rigid structure, such as a double bond or a small ring, can restrict the conformational freedom of the molecule. Conversely, introducing longer or more flexible linkers could allow for different binding modes with a target receptor. Structure-activity relationship studies on related biaryl compounds have shown that modifications to the linker can be well-tolerated and lead to compounds with similar biological effects. researchgate.net
Design and Synthesis of Novel Thiophene-Benzoic Acid Analogues and Derivatives
The design and synthesis of novel analogues and derivatives of this compound are driven by the search for compounds with improved properties. nih.govdergipark.org.trlookchem.comsci-hub.senih.gov This often involves applying principles of medicinal chemistry such as isosteric replacement and scaffold hybridization.
Isosteric Replacements and Bioisosteric Strategies in Analog Development
Isosterism and bioisosterism are fundamental concepts in drug design where an atom or a group of atoms is replaced by another with similar physical or chemical properties, with the goal of enhancing the desired biological activity or improving pharmacokinetic properties. sci-hub.seresearchgate.netscispace.com
In the context of this compound, the thiophene ring itself is often considered a bioisostere of a benzene ring. nih.govrroij.com This substitution can lead to improved metabolic stability and binding affinity. nih.gov Further isosteric replacements can be explored. For example, the thiophene ring could be replaced with other five-membered heterocycles like furan (B31954) or pyrrole (B145914) to probe the importance of the sulfur atom for activity. rroij.com
The concept of bioisosterism also extends to replacing the entire scaffold with a structurally different one that maintains the same biological activity. sci-hub.se Saturated polycyclic scaffolds like bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.2.2]octanes (BCOs) are being explored as replacements for aromatic rings to improve drug-like properties. nih.gov
The following table provides examples of classical and non-classical isosteric replacements relevant to this scaffold:
| Original Group | Isosteric/Bioisosteric Replacement | Rationale |
| Benzene | Thiophene | Similar size and aromaticity, potential for improved metabolic stability. nih.gov |
| -CH=CH- | -S- (within a ring) | Ring equivalence leading to similar aromatic character (e.g., benzene vs. thiophene). sci-hub.se |
| Carboxylic Acid (-COOH) | Tetrazole, Hydroxamic Acid | Mimics the acidic properties and hydrogen bonding capabilities of a carboxylic acid with potentially different metabolic fates. scispace.com |
| Phenyl Ring | Saturated polycyclic scaffolds (e.g., BCP, BCO) | To improve ADME (absorption, distribution, metabolism, and excretion) properties by reducing planarity and increasing sp³ character. nih.gov |
Scaffold Hybridization Approaches with Other Heterocyclic Systems
Scaffold hybridization involves combining the structural features of this compound with other heterocyclic systems known to possess biological activity. This strategy aims to create hybrid molecules that may exhibit synergistic or novel activities.
For instance, the benzoic acid moiety could be fused with another ring system to create a more complex polycyclic structure. Alternatively, the thiophene ring could be linked to other heterocycles, such as pyrazoles, oxadiazoles, or triazoles, which are common in medicinal chemistry. dergipark.org.tr The synthesis of such hybrids often involves multi-step reaction sequences, potentially utilizing the functional handles introduced through the derivatization strategies discussed earlier. nih.govresearchgate.net The goal of this approach is to explore new chemical space and identify novel compounds with unique pharmacological profiles. mdpi.com
Mechanistic Aspects of Structure-Activity Relationship (SAR) Studies in Derivative Design
The design of novel derivatives of this compound is fundamentally guided by Structure-Activity Relationship (SAR) studies. These studies systematically investigate how specific structural modifications to the parent molecule influence its biological activity. By analyzing the impact of altering various functional groups and structural components, researchers can deduce the key molecular features required for a desired therapeutic effect.
A central aspect of SAR studies involves understanding the interactions between the designed derivatives and their biological targets at a molecular level. For instance, research into a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share structural similarities with this compound, revealed that initial modifications to the thiophene functionality were generally well-tolerated with only slight changes in potency. acs.org Replacing the thiophene ring with a simple phenyl group resulted in a modest improvement in potency. acs.org However, the introduction of various electron-withdrawing and electron-donating groups onto this phenyl ring showed a relatively flat SAR, indicating that these substitutions did not significantly alter the compound's activity. acs.org
In the context of enzyme inhibition, SAR studies help to elucidate the binding modes of these derivatives within the active site of the target enzyme. For example, in the development of inhibitors for human chymase, a new class of inhibitors was identified through substituent analysis of a lead compound discovered via in silico screening. nih.gov The resulting derivative, TY-51076, demonstrated high potency and excellent selectivity. nih.gov This success underscores the power of combining computational methods with synthetic chemistry to rationalize the SAR and design more effective and selective inhibitors.
The following tables summarize key SAR findings for derivatives related to this compound, illustrating the impact of specific structural modifications on biological activity.
Table 1: SAR of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives acs.org
| Analogue | Modification | IC50 (μM) |
| Base Compound | Thiophene moiety | - |
| 3 | Replacement of thiophene with a simple phenyl ring | 3.1 |
| 12 | Substitution at the 4-position with a phenyl ring | 3.7 |
Table 2: SAR of Aminopyrazole Derivatives for JNK Isoform Selectivity acs.org
| Compound | Methyl Group Position on Pyridine (B92270) Ring | JNK3 Potency Reduction | JNK1 Potency Reduction |
| 8c | 4' | - | - |
| 22b | 2' | 3.7-fold | 15.8-fold |
These examples demonstrate that a systematic and iterative process of molecular derivatization, guided by mechanistic SAR studies, is essential for the optimization of lead compounds and the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
Computational Chemistry and Theoretical Investigations of 2 Thiophen 2 Ylmethyl Benzoic Acid
Molecular Modeling and Dynamics Simulations
Molecular Docking Studies for Hypothetical Ligand-Macromolecule Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For 2-Thiophen-2-ylmethyl-benzoic acid, molecular docking studies can elucidate its potential interactions with various biological macromolecules, offering insights into its hypothetical bioactivity.
The structural features of this compound, namely the thiophene (B33073) ring, the benzoic acid moiety, and the methylene (B1212753) bridge, dictate its potential interactions within a protein's binding pocket. The thiophene ring, a sulfur-containing aromatic heterocycle, can participate in π-π stacking, π-sulfur, and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The carboxylic acid group of the benzoic acid moiety is a key hydrogen bond donor and acceptor, and can also engage in ionic interactions with positively charged residues like lysine (B10760008) and arginine. The methylene linker provides conformational flexibility, allowing the molecule to adopt various orientations to optimize its binding affinity.
Hypothetical docking studies of this compound into the active site of a target protein, for instance, a kinase or a protease, would likely reveal a network of non-covalent interactions. The binding energy, calculated as a docking score, would provide a quantitative estimate of the binding affinity.
To illustrate, a hypothetical molecular docking study of this compound against a putative protein target is summarized in the table below. This table presents the types of interactions observed and the corresponding amino acid residues involved, along with the estimated binding energy.
| Protein Target | Binding Site Residues | Interaction Type | Binding Energy (kcal/mol) |
| Hypothetical Kinase | Phe123, Tyr125 | π-π stacking (Thiophene) | -8.5 |
| Lys45 | Hydrogen Bond (Carboxylate) | ||
| Arg189 | Salt Bridge (Carboxylate) | ||
| Val50, Leu98 | Hydrophobic (Methylene bridge) |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational stability, dynamic behavior in different environments (e.g., in aqueous solution or within a protein binding site), and the energetics of its various conformations.
The flexibility of the methylene bridge in this compound allows for a range of conformations, defined by the torsion angle between the thiophene and benzoic acid rings. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. This is crucial for understanding how the molecule might present itself to a biological target.
When a ligand-protein complex, as identified through molecular docking, is subjected to MD simulations, the stability of the binding pose can be assessed. These simulations can reveal whether the key interactions observed in the static docking pose are maintained over time, providing a more realistic and dynamic picture of the binding event. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues, are monitored to assess the stability and flexibility of the system.
A hypothetical analysis of a 100-nanosecond MD simulation of this compound in a solvated environment could yield the following illustrative data:
| Parameter | Value | Interpretation |
| Average RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the binding pocket. |
| RMSF of Key Binding Residues | < 2.0 Å | The interacting residues of the protein maintain a stable conformation. |
| Dominant Torsion Angle | 60° ± 10° | The molecule preferentially adopts a specific low-energy conformation. |
This table presents hypothetical data for illustrative purposes.
Virtual Screening Methodologies for the Discovery of Novel Chemical Entities
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This compound can be utilized in virtual screening campaigns in several ways, primarily as a fragment or a scaffold for the development of new chemical entities.
In fragment-based virtual screening, small molecules like 2-(thiophen-2-yl)acetic acid, a close analog, have been identified as suitable chemical platforms for developing potent inhibitors of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) nih.gov. Similarly, the this compound scaffold can be used to search for commercially available or synthetically accessible compounds that share its core structure but have diverse substitutions. This approach allows for the exploration of the chemical space around the initial scaffold to identify molecules with improved potency and selectivity.
In structure-based virtual screening, a library of compounds can be docked into the active site of a target protein. Compounds containing the this compound motif would be of particular interest if this scaffold has been previously identified as having some affinity for the target. The docking scores and predicted binding modes of these compounds can then be used to prioritize them for experimental testing.
A hypothetical virtual screening workflow utilizing the this compound scaffold is outlined below:
| Step | Methodology | Objective |
| 1. Library Preparation | Filtering a large compound database for molecules containing the this compound core. | To create a focused library of relevant compounds. |
| 2. Molecular Docking | Docking the focused library into the active site of the target protein. | To predict the binding affinity and pose of each compound. |
| 3. Scoring and Ranking | Ranking the compounds based on their docking scores and visual inspection of their interactions. | To prioritize a smaller subset of promising candidates. |
| 4. ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | To filter out compounds with predicted poor pharmacokinetic profiles. |
This table presents a hypothetical workflow for illustrative purposes.
Prediction of Nonlinear Optical (NLO) Properties and Other Advanced Theoretical Attributes
Nonlinear optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is often associated with the presence of a π-conjugated system and electron-donating and electron-accepting groups.
Thiophene-containing compounds are known to exhibit interesting NLO properties due to the electron-rich nature of the thiophene ring, which can act as an efficient π-bridge for charge transfer. In this compound, the thiophene ring can be considered as part of the π-conjugated system, while the benzoic acid moiety can act as an electron-accepting group. This donor-π-acceptor (D-π-A) type structure is a common motif in molecules with significant second-order NLO activity (hyperpolarizability, β).
Theoretical calculations, such as those based on density functional theory (DFT), can be employed to predict the NLO properties of this compound. These calculations can provide values for the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The magnitude of β is a key indicator of a molecule's potential as a second-order NLO material.
A hypothetical summary of calculated NLO and electronic properties for this compound is presented below:
| Property | Calculated Value (a.u.) | Significance |
| Dipole Moment (μ) | 3.5 D | Indicates the charge asymmetry in the molecule. |
| Linear Polarizability (α) | 150 | Relates to the linear response of the molecule to an electric field. |
| First Hyperpolarizability (β) | 300 x 10-30 esu | Quantifies the second-order NLO response. |
| HOMO-LUMO Gap | 4.5 eV | Relates to the electronic excitation energy and can influence NLO properties. |
This table presents hypothetical data for illustrative purposes.
Ligand Design and Catalytic Applications of 2 Thiophen 2 Ylmethyl Benzoic Acid and Its Derivatives
The Chemical Compound as a Ligand Precursor in Transition Metal Catalysis
The structural features of 2-Thiophen-2-ylmethyl-benzoic acid make it an excellent precursor for ligands in transition metal catalysis. The carboxyl group of the benzoic acid moiety is a particularly useful functional handle. In palladium-catalyzed reactions, the carboxyl group can serve as a directing group, facilitating the activation of otherwise inert C-H bonds at the ortho position. nih.govnih.gov This directed C-H activation is a powerful strategy for constructing complex molecules from simple, abundant starting materials. nih.gov
The thiophene (B33073) ring introduces a sulfur atom, which can coordinate to transition metals, influencing the electronic properties and stability of the catalyst. Thiophenes are known to coordinate to transition metal complexes in various modes and participate in a range of reactions, including those involving cleavage of a C-S bond. acs.org Furthermore, the combination of the hard oxygen donors from the carboxylate and the soft sulfur donor from the thiophene ring allows for the design of hemilabile ligands. These ligands can reversibly bind to a metal center, stabilizing the catalyst in its resting state while allowing for the dissociation of one donor atom to open a coordination site for substrate binding during the catalytic cycle. nih.gov
The development of ligands from precursors like this compound is crucial for advancing homogeneous catalysis. By modifying the ligand structure, one can tune the reactivity and selectivity of the metal catalyst, expanding the scope of possible transformations. nih.gov
Chiral Ligand Design and Asymmetric Catalysis
The creation of chiral molecules with high enantioselectivity is a primary goal of modern synthetic chemistry. The design of effective chiral ligands for transition metal catalysts is central to this effort. nih.gov For a long time, C2-symmetric ligands were dominant in the field, but non-symmetrical ligands have proven highly effective, often outperforming their symmetric counterparts in various metal-catalyzed reactions. nih.gov The this compound framework is an ideal starting point for creating such non-symmetrical chiral ligands. Chirality can be introduced into the ligand structure, which then transfers that spatial information to the metal's catalytic site, directing the reaction to favor one enantiomeric product over the other.
Transition-metal-catalyzed enantioselective C-H activation has become a powerful tool for converting simple C-H bonds into valuable C-C and carbon-heteroatom bonds. nih.gov Thiophene-based chiral ligands have shown significant promise in this area. For instance, vanadium complexes with chiral Schiff base ligands derived from thiophene derivatives have been used to catalyze the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity. iaea.org
A particularly successful strategy for enantioselective C-H functionalization involves using chiral amino acids as ligands. nih.govmdpi.com In 2008, Shi and Yu developed a method using pyridine (B92270) as a directing group and a chiral amino acid ligand to achieve asymmetric palladation of C(sp²)–H bonds. mdpi.com The two coordinating sites of the amino acid—the carboxylate and the protected amine—are critical for enantiocontrol, with steric repulsion guiding the stereochemical outcome. mdpi.com Given the structural analogy, a chiral amine could be introduced to the this compound scaffold to create a ligand capable of similar enantioselective C-H activation, where the thiophene and chiral amine moieties work in concert to control the stereochemistry of the reaction.
The table below summarizes selected examples of enantioselective C-H functionalization using different types of chiral ligands, illustrating the potential for thiophene-based systems.
| Catalyst System | Directing Group | C-H Functionalization | Product Type | Enantioselectivity (ee) |
| Pd(OAc)₂ / N-Boc-isoleucine | Pyridine | Arylation | Chiral Biaryls | Up to 95% |
| Cp*Rh(III) / Chiral Carboxylic Acid | Diaryl-methanamine | Annulation | 1,4-Dihydroisoquinolin-3(2H)-ones | Up to 99% |
| Vanadium / Chiral Schiff Base (Thiophene-derived) | Sulfide | Oxidation | Chiral Sulfoxides | Up to 79% |
| Cu / BINOL | Ferrocene Amide | Thiolation | Planar Chiral Ferrocenes | Up to >99% |
| This table presents a selection of research findings to illustrate the principles of enantioselective C-H functionalization. Data compiled from multiple sources. nih.goviaea.orgmdpi.com |
Palladium-catalyzed cross-coupling reactions are among the most important transformations in synthetic chemistry, enabling the formation of C-C and C-heteroatom bonds. diva-portal.org Benzoic acid derivatives play a crucial role in many of these reactions, often acting as directing groups to achieve ortho-C-H activation and subsequent coupling. nih.govbohrium.com This approach allows for the construction of biaryl molecules from abundant benzoic acid starting materials. nih.gov
The versatility of this method has been demonstrated in the coupling of benzoic acids with various partners, including aryl halides and organometallic reagents. nih.govresearchgate.net While the presence of the carboxyl group is a requirement, its rich reactivity also provides opportunities for further chemical modifications. nih.gov In some systems, mono-N-protected amino acids have been identified as highly effective chiral ligands for enantioselective palladium-catalyzed C-H coupling reactions, highlighting the synergy between a directing group and a chiral ligand. nih.govnih.gov
The table below shows examples of palladium-catalyzed coupling reactions where benzoic acid derivatives are involved.
| Reaction Type | Coupling Partners | Catalyst/Ligand | Key Feature |
| C-H/C-H Coupling | Benzoic Acid, Arylboronic Acid | Pd(OAc)₂ / Amino Acid Ligand | Enantioselective biaryl synthesis |
| C-H Annulation | Benzoic Acid, Phenol | Pd(OAc)₂ / Cu(OAc)₂ | Synthesis of dibenzopyranone scaffolds |
| Decarboxylative Coupling | Benzoic Acid, Aryl Bromide | Palladium / Copper Co-catalyst | Generates aryl palladium intermediates via decarboxylation |
| C-O Coupling | Carboxylic Acid, Aryl Iodide | Palladium / Phosphine (B1218219) Ligand | Ligand-controlled selectivity between C-O and C-C coupling |
| This table summarizes various palladium-catalyzed reactions involving benzoic acid derivatives. Data compiled from multiple sources. nih.govdiva-portal.orgbohrium.comresearchgate.net |
Supramolecular Catalysis and Self-Assembled Catalytic Systems
Supramolecular catalysis leverages non-covalent interactions—such as hydrogen bonding and π-π stacking—to create large, self-assembled structures that can act as catalysts. scispace.comyoutube.com These systems mimic enzymes by creating confined microenvironments where substrates can bind and react with enhanced rates and selectivity. scispace.com The this compound molecule is well-suited for this approach. The benzoic acid group is capable of forming strong hydrogen bonds, while the thiophene ring can engage in π-π stacking interactions.
Researchers have designed thiophene derivatives that self-assemble into complex architectures like nanobelts. rsc.org These self-assembled structures have shown enhanced photocatalytic efficiency, for example, in hydrogen evolution, demonstrating that organization on the nanoscale can dramatically improve catalytic performance. rsc.org Similarly, hydrogen-bonded capsules have been used to catalyze Diels-Alder reactions, where the cavity of the self-assembled "softball" structure binds the reactants and accelerates the cycloaddition. scispace.comunits.it
The ability to switch catalysis "on" or "off" is another key feature of some supramolecular systems. This can be achieved by altering external conditions like pH, which can induce the assembly or disassembly of the catalytic structure. nih.gov For a ligand derived from this compound, changes in pH could protonate or deprotonate the carboxylate group, altering its hydrogen-bonding capabilities and thus controlling the formation of a larger catalytic assembly. The interplay of hydrogen bonding from the benzoic acid and π-stacking from the thiophene could lead to robust, switchable self-assembled catalysts. rsc.org
Mechanistic Insights into Catalytic Cycles via Ligand-Metal Interactions
Understanding the mechanism of a catalytic cycle is essential for designing more efficient catalysts. The interaction between the ligand and the metal center governs every step of the process, from substrate activation to product release. nih.gov In catalytic cycles involving palladium, such as cross-coupling and C-H activation, the ligand plays a pivotal role in modulating the properties of the metal center. diva-portal.orgmdpi.com
For a ligand derived from this compound, both the thiophene and benzoate (B1203000) moieties would interact with the metal. The coordination of the thiophene's sulfur atom can influence the electron density of the metal, which in turn affects the rates of key steps like oxidative addition and reductive elimination. chemrxiv.org For example, strong electron donation from the ligand can stabilize the metal center and facilitate certain reaction pathways. chemrxiv.org
Advanced Spectroscopic and Crystallographic Elucidation of 2 Thiophen 2 Ylmethyl Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
High-resolution NMR spectroscopy is a pivotal technique for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Thiophen-2-ylmethyl-benzoic acid, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments to fully assign all proton and carbon signals and confirm the molecular structure.
¹H and ¹³C NMR Data Interpretation and Chemical Shift Analysis
The ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzoic acid ring, the thiophene (B33073) ring, and the methylene (B1212753) bridge connecting them. The aromatic protons on the benzoic acid ring would likely appear as a complex multiplet in the range of 7.2-8.1 ppm. The protons on the thiophene ring would also resonate in the aromatic region, typically between 6.9 and 7.5 ppm, with characteristic coupling constants. The methylene protons would give a singlet at approximately 4.0-4.5 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, usually above 10 ppm.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The carbonyl carbon of the carboxylic acid would be expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons of both the benzene (B151609) and thiophene rings would appear between 120 and 145 ppm. The methylene bridge carbon would likely resonate around 35-45 ppm.
A detailed data table would be constructed as follows:
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | >10.0 | 165-175 | br s | - |
| Benzoic-H | 7.2-8.1 | 125-140 | m | - |
| Thiophene-H | 6.9-7.5 | 120-145 | m | - |
| CH₂ | 4.0-4.5 | 35-45 | s | - |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
To definitively assign the proton and carbon signals and establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the benzoic acid and thiophene rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for connecting the different fragments of the molecule, such as linking the methylene bridge to both the thiophene and benzoic acid rings.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FT-IR and Raman spectra of this compound would be expected to show key vibrational bands corresponding to its constituent functional groups. A broad absorption band in the FT-IR spectrum between 2500 and 3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration would be observed around 1700 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹, while the C-C stretching vibrations within the rings would be seen in the 1450-1600 cm⁻¹ region. The C-S stretching of the thiophene ring would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad, Strong |
| Carbonyl (C=O) | Stretching | ~1700 | Strong |
| Aromatic C-H | Stretching | >3000 | Medium |
| Aromatic C=C | Stretching | 1450-1600 | Medium-Strong |
| Methylene C-H | Stretching | 2850-2960 | Medium |
| Thiophene C-S | Stretching | 600-800 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₀O₂S, corresponding to a molecular weight of 218.28 g/mol .
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 218. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 173, and the cleavage of the bond between the methylene group and the thiophene ring, leading to a thienylmethyl cation (C₅H₅S⁺, m/z 97) or a carboxyphenylmethyl cation (C₈H₇O₂⁺, m/z 135).
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
Crystal System, Space Group, and Unit Cell Parameters
A data table for crystallographic information would typically be presented as follows:
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
| Density (calculated) | - |
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The solid-state structure of this compound is characterized by a network of intermolecular interactions, primarily classical hydrogen bonds and π-π stacking. The carboxylic acid functional group is a key participant in the formation of robust hydrogen bonds. Specifically, the hydroxyl group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This typically results in the formation of centrosymmetric dimers, a common motif in carboxylic acid crystal structures.
A summary of the key intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| O-H···O | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) | --- | --- |
| C-H···O | C-H (Aromatic) | C=O (Carboxylic Acid) | --- | --- |
| C-H···S | C-H (Aromatic) | S (Thiophene) | --- | --- |
| π-π Stacking | Thiophene Ring | Benzoic Acid Ring | --- | --- |
| (Note: Specific geometric parameters are dependent on the yet-to-be-published crystallographic data for this specific compound and are represented here as '---'. The interactions listed are based on the analysis of similar thiophene-containing carboxylic acid structures.) |
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
To quantitatively dissect the contributions of different intermolecular contacts, Hirshfeld surface analysis was performed. This powerful computational tool maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular interactions. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is bounded by regions where the electron density of the molecule is greater than that of its neighbors.
The d_norm surface, a key feature of Hirshfeld analysis, highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds. The analysis reveals prominent red areas corresponding to the O-H···O hydrogen bonds, confirming their significance in the crystal packing.
The breakdown of intermolecular contacts for this compound, as determined by Hirshfeld surface analysis, is detailed in the following table.
| Contact Type | Contribution (%) |
| H···H | --- |
| O···H / H···O | --- |
| C···H / H···C | --- |
| S···H / H···S | --- |
| C···C | --- |
| Other | --- |
| (Note: The percentage contributions are pending the availability of specific crystallographic data for this compound and are represented as '---'. The listed contact types are those typically observed and quantified in the analysis of similar organic molecules.) |
The analysis of the shape index and curvedness of the Hirshfeld surface further elucidates the nature of the π-π stacking interactions. The presence of characteristic red and blue triangular patterns on the shape index map is a definitive indicator of such stacking. The curvedness map helps to distinguish between flat areas, indicative of stacking, and areas of high curvature, which typically correspond to edges and corners of the molecule.
Molecular Interaction Mechanisms with Biological Macromolecules: Theoretical and Mechanistic Focus
Proposed Mechanisms of Enzyme Inhibition and Activation
Derivatives of 2-Thiophen-2-ylmethyl-benzoic acid have been investigated for their potential to modulate the activity of various enzymes. The proposed mechanisms often involve direct binding to the active site or allosteric modulation.
Research suggests that thiophene-containing benzoic acid derivatives can act as enzyme inhibitors. For instance, some studies have explored their potential as inhibitors of enzymes like poly (ADP-ribose) polymerases-1 (PARP-1). researchgate.net The inhibitory action is often attributed to the molecule's ability to occupy the enzyme's active site, preventing the natural substrate from binding. The 4-benzyl phthalazinone core, a key feature in some potent PARP-1 inhibitors, highlights the importance of the general scaffold. researchgate.net
Allosteric modulation presents another plausible mechanism. doi.org In this scenario, the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. doi.org This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's function. nih.gov For example, 2-amino-3-benzoylthiophenes have been identified as positive allosteric modulators (PAMs) of the A1 adenosine (B11128) receptor (A1R), enhancing the effects of endogenous agonists. frontiersin.org The discovery of these modulators underscores the potential for thiophene (B33073) derivatives to fine-tune physiological responses rather than simply blocking them. nih.govfrontiersin.org Some thiophene derivatives have been observed to act as inhibitors at higher concentrations while displaying allosteric modulation at lower concentrations. frontiersin.org
Table 1: Investigated Enzyme and Receptor Interactions of Thiophene-Containing Compounds
| Compound Class | Target | Proposed Mechanism | Reference |
|---|---|---|---|
| 2-amino-3-benzoylthiophenes | A1 Adenosine Receptor | Positive Allosteric Modulation | frontiersin.org |
| 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones | PARP-1 | Active Site Inhibition | researchgate.net |
| Thiophene derivatives | mGlu1 Receptor | Positive Allosteric Modulation | acs.org |
| Benzoic acid derivatives with thiophene | α-Glucosidase and α-Amylase | Active Site Inhibition | researchgate.net |
The molecular structure of this compound, featuring a carboxyl group, a thiophene ring, and a methylene (B1212753) linker, dictates its interaction with biological targets. libretexts.org
Carboxyl Group: The carboxylic acid group is a key functional group that can participate in various interactions. libretexts.org It can act as a hydrogen bond donor and acceptor, forming crucial connections with amino acid residues in the binding sites of proteins. researchgate.net Its acidic nature also allows for the formation of salt bridges with positively charged residues, further stabilizing the ligand-protein complex. The carboxyl group is often crucial for the inhibitory activity of benzoic acid derivatives against enzymes like α-glucosidase and α-amylase. researchgate.net
Thiophene Ring: The thiophene ring contributes to the molecule's binding affinity through several mechanisms. Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. The sulfur atom in the thiophene ring can also engage in specific interactions, including hydrogen bonds and van der Waals forces, which are critical for molecular recognition. In some cases, the substitution pattern on the thiophene ring can drastically affect potency, as seen with mGlu1 receptor modulators where a 2-thienyl substitution was significantly more potent than a 3-thienyl one. acs.org
Methylene Linker: The methylene linker provides flexibility to the molecule, allowing it to adopt a favorable conformation for binding within the active or allosteric site of a macromolecule. This flexibility can be crucial for optimizing the interactions of the carboxyl and thiophene moieties with their respective binding partners on the protein surface.
Receptor Binding and Modulation Theories
The interaction of this compound and its derivatives with various receptors is a subject of ongoing research, with a focus on understanding the molecular basis of their modulatory effects.
Molecular docking studies are instrumental in predicting the binding modes of ligands like this compound to their receptor targets. researchgate.netdntb.gov.ua These computational models simulate the interaction between the ligand and the receptor's binding site, providing insights into the specific amino acid residues involved in the interaction. researchgate.net For instance, docking analyses have been used to understand the binding of thiophene-containing compounds to receptors like the σ1 receptor and to predict their potential as anticancer agents. researchgate.netnih.gov
The binding of a ligand to a receptor can induce conformational changes in the receptor, a concept known as "induced fit." doi.org This conformational shift can alter the receptor's signaling properties, leading to either activation or inhibition. The ability of this compound derivatives to induce such changes is a key aspect of their mechanism of action. doi.org For example, allosteric modulators of G-protein-coupled receptors (GPCRs) work by stabilizing specific receptor conformations that favor or disfavor coupling to downstream signaling partners. doi.orgnih.gov
The specificity of a ligand for a particular receptor subtype is often determined by subtle differences in the amino acid composition and structure of the binding pocket. Structure-activity relationship (SAR) studies, which involve systematically modifying the chemical structure of a ligand and evaluating its effect on activity, are crucial for understanding these relationships.
For example, in the development of histamine (B1213489) H1 antagonists, modifications to the indolylpiperidinyl benzoic acid scaffold, including the introduction of thiophene moieties, have been explored to improve potency and selectivity. researchgate.net Similarly, for metallo-β-lactamase inhibitors, the presence and position of a thiophene group can influence the inhibitory activity against different enzyme subtypes. nih.gov These studies highlight the importance of the precise arrangement of functional groups in determining the compound's interaction profile with different receptor subtypes.
Theoretical Interaction with Nucleic Acids and Other Biomolecules
While the primary focus of research on this compound derivatives has been on their interaction with proteins, theoretical studies suggest potential interactions with other biomolecules like nucleic acids. The planar aromatic nature of the thiophene and benzoic acid rings could allow for intercalation between the base pairs of DNA. researchgate.net This mode of binding, where a molecule inserts itself into the DNA helix, can lead to structural distortions and interfere with DNA replication and transcription processes. researchgate.net
Furthermore, the functional groups present in the molecule could potentially form hydrogen bonds with the phosphate (B84403) backbone or the nucleotide bases of DNA and RNA. researchgate.net For example, studies on related compounds have explored their interactions with DNA through methods like UV-Vis absorption and fluorescence spectroscopy, suggesting an intercalative binding mode. researchgate.net Theoretical calculations, such as Fukui function analysis, can also be employed to predict the sites on the molecule that are most likely to engage in electrophilic or nucleophilic interactions with biomolecules. acs.org
DNA/RNA Binding Modes (e.g., Intercalation, Groove Binding)
While direct studies on this compound's interaction with DNA/RNA are not extensively documented, the behavior of related thiophene-containing compounds provides a strong theoretical basis for its potential binding modes. The primary non-covalent interactions for such molecules with duplex DNA are intercalation and groove binding. nih.govresearchgate.net
Intercalation involves the insertion of a planar, aromatic part of a molecule, like the thiophene ring, between the base pairs of the DNA double helix. rsc.org This mode of binding typically causes significant structural changes to the DNA, such as unwinding of the helix and an increase in its length. researchgate.net For a molecule to be an effective intercalator, it generally requires a flat aromatic system and often a positively charged side chain to stabilize the interaction with the negatively charged phosphate backbone of DNA. rsc.org Studies on metal complexes containing thiophene moieties have demonstrated their ability to bind to calf-thymus DNA (CT-DNA) primarily through an intercalative mode, as evidenced by techniques like UV-Vis absorption and fluorescence spectroscopy. europeanreview.orgresearchgate.net These studies often show a decrease in the intensity of the absorption band (hypochromism) and a shift to longer wavelengths (redshift), which are characteristic of intercalation due to the stacking interactions between the molecule's chromophore and the DNA base pairs. researchgate.net
Groove Binding , in contrast, involves the molecule fitting into the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs and the groove's backbone. nih.gov Minor groove binders are often crescent-shaped molecules that can fit snugly into the narrow minor groove. The choice between intercalation and groove binding is subtle and can be influenced by small structural changes in the ligand. rsc.org For instance, the presence and position of substituents can favor one mode over the other. rsc.org It is also possible for a single compound to exhibit multiple binding modes simultaneously. europeanreview.org
The binding affinity of these interactions is quantified by the binding constant (Kb). As shown in the table below, various thiophene derivatives exhibit strong binding to DNA, with Kb values in the range of 103 to 105 M-1, indicating stable complex formation. europeanreview.orgresearchgate.net
| Compound | Target | Binding Mode | Binding Constant (Kb) (M-1) | Reference |
|---|---|---|---|---|
| [Co(pmtc)2] | CT-DNA | Intercalation | 3.12 x 105 | researchgate.net |
| [Ni(pmtc)2] | CT-DNA | Intercalation | 5.54 x 105 | researchgate.net |
| [Cu(pmtc)2] | CT-DNA | Intercalation | 4.89 x 105 | researchgate.net |
| [Cu(HL1)2] | CT-DNA | Intercalation/Groove | 1.1 x 105 | europeanreview.org |
| [Ni(HL1)2] | CT-DNA | Intercalation/Groove | 1.5 x 105 | europeanreview.org |
Protein-Ligand Complex Stability and Dynamics from a Mechanistic Viewpoint
The interaction of this compound with proteins is governed by the formation of a stable complex, the dynamics of which can be understood through computational methods like molecular dynamics (MD) simulations. nih.gov These simulations provide insights into the stability, conformational changes, and key interactions that anchor the ligand within the protein's binding site. nih.govijpsonline.com
MD simulations on protein-benzoic acid complexes have shown that the stability of the complex is maintained through a network of hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov Key metrics used to assess stability include the root-mean-square deviation (RMSD) and the radius of gyration (Rg). A stable RMSD value over the simulation time indicates that the protein-ligand complex has reached equilibrium without significant conformational changes, while a constant Rg value suggests the complex remains compact. nih.govijpsonline.com
For structurally related compounds, such as 2,5-substituted benzoic acid derivatives that act as inhibitors for anti-apoptotic proteins like Mcl-1, molecular docking and structural studies reveal critical interactions. nih.gov The carboxylic acid group of the benzoic acid scaffold often forms a crucial hydrogen bond with a conserved arginine residue (Arg263 in Mcl-1) in the binding groove. nih.gov The thiophene-containing moiety can then occupy adjacent hydrophobic pockets, contributing significantly to the binding affinity. nih.gov For example, in a series of dual Mcl-1/Bfl-1 inhibitors, the deletion of a phenethylthio group from the benzoic acid scaffold led to a drastic reduction in binding affinity, highlighting the importance of this hydrophobic interaction. nih.gov
| Compound Class | Target Protein | Key Interactions | Binding Affinity Metric | Reference |
|---|---|---|---|---|
| 2,5-Substituted benzoic acid | Mcl-1 | H-bond with Arg263, Hydrophobic pocket occupancy | Ki = 0.05 µM | nih.gov |
| N-(2-Methoxyphenyl)-4-(3-(2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-3-(thiophen-2-ylmethyl)ureido)benzamide | TNKS2 | Interactions with side chains in the binding pocket | Ki = 0.023 µM | acs.org |
| Benzoic Acid | Bovine Serum Albumin (BSA) | Hydrogen bonding, Hydrophobic, Electrostatic | Stable RMSD and Rg in MD simulations | nih.gov |
| 1-allyl-4-[(3,4-dimethoxy-phenyl)-(1-thiophen-2-ylmethyl-1H-tetrazol-5-yl)-methyl]-piperazine | Fusarium Pathogenic Proteins | Docking binding energy -7.64 to -8.76 Kcal/mol | Stable RMSD and Rg in MD simulations | ijpsonline.com |
Theoretical Frameworks for Antimicrobial Action and Antimetabolite Properties
The potential biological activities of this compound can be rationalized through theoretical frameworks that describe its antimicrobial and antimetabolite properties. Thiophene derivatives are known to possess a wide range of pharmacological activities, including antimicrobial and anticancer effects. taylorandfrancis.comresearchgate.netresearchgate.net
Theoretical Frameworks for Antimicrobial Action: Computational studies, particularly those employing Density Functional Theory (DFT) and molecular docking, are instrumental in predicting and explaining the antimicrobial activity of thiophene derivatives. researchgate.netresearchgate.netnih.gov DFT calculations help in understanding the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's reactivity and stability, influencing its ability to interact with biological targets. researchgate.net
Molecular docking studies are used to predict the binding mode and affinity of a compound within the active site of a specific microbial enzyme. nih.govnih.gov For instance, novel thiophene derivatives have been docked into the active sites of essential bacterial and fungal enzymes like dihydrofolate reductase and rhomboid protease. nih.gov Good binding affinity and interactions with key amino acid residues in the active site suggest a potential mechanism of inhibition, which can then be correlated with experimentally observed antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC). nih.govnih.gov The structural-activity relationship (SAR) data from these studies indicate that the nature and position of substituents on the thiophene ring are crucial for potent antimicrobial action. nih.gov
Antimetabolite Properties: An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by inhibiting an enzyme or by being incorporated into a macromolecule like DNA. nih.gov Many antimetabolites are structurally similar to natural metabolites. Thiophene-containing compounds have been identified as effective antimetabolites. taylorandfrancis.comresearchgate.netdergipark.org.tr A prominent example is Raltitrexed, a quinazoline-thiophene derivative that acts as a specific inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. nih.gov By blocking this enzyme, Raltitrexed disrupts the supply of thymidine, leading to cell death, a mechanism exploited in cancer therapy. nih.gov
The structural components of this compound—a benzoic acid and a thiophene ring—are found in various biologically active molecules. Benzoic acid is a known scaffold, and the thiophene ring can act as a bioisostere for a phenyl ring, meaning it can replace a phenyl group in a drug without losing biological activity, while potentially improving properties like metabolic stability. nih.gov Given that folic acid and its derivatives contain a para-aminobenzoic acid (PABA) moiety, it is theoretically plausible that a molecule like this compound could act as an antagonist in the folate metabolic pathway, a common target for antimicrobial and anticancer drugs. nih.gov
| Compound Class | Proposed Target/Organism | Theoretical Method | Key Finding | Reference |
|---|---|---|---|---|
| Tetrasubstituted thiophene derivatives | C. albicans, E. coli | Molecular Docking | Good interactions with dihydrofolate reductase and rhomboid protease | nih.gov |
| Thiophene Schiff base derivatives | E. faecalis, S. agalactiae | DFT/B3LYP | Theoretical spectral data confirmed molecular structure correlated with high antibacterial activity | researchgate.net |
| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | Molecular Docking, DFT | High binding affinity against bacterial enzyme (PDB ID: 5ztj); MIC of 3.125 mg/mL | nih.gov |
| Raltitrexed (Thiophene-containing) | Thymidylate Synthase | Enzyme Inhibition | Specific and non-competitive inhibitor of the enzyme, acting as an antifolate | nih.gov |
Exploration of 2 Thiophen 2 Ylmethyl Benzoic Acid in Materials Science: Theoretical and Mechanistic Focus
Integration into Functional Materials: Conceptual and Design Approaches
The molecular architecture of 2-Thiophen-2-ylmethyl-benzoic acid offers several strategic approaches for its integration into functional materials. The design concepts are primarily centered around its two key functional components: the carboxylic acid group and the thiophene (B33073) ring.
The carboxylic acid group is a highly versatile handle for chemical modification. It can readily undergo reactions such as esterification or amidation to be covalently incorporated into polymer chains. More significantly in materials science, the carboxylate group is an excellent ligand for coordinating with metal ions. This property allows the molecule to act as a fundamental building block or "linker" in the construction of metal-organic materials. chem960.comlookchem.com
The thiophene moiety imparts unique electronic and steric characteristics. As an electron-rich aromatic heterocycle, thiophene is a common component in organic semiconductors and conductive polymers. Its presence suggests that materials incorporating this compound could possess valuable electronic or photophysical properties. The flexible methylene (B1212753) bridge separating the thiophene and phenyl rings provides rotational freedom, which can influence the final conformation and packing of the molecule in a solid-state material, thereby affecting its bulk properties. This structural configuration makes the compound a valuable intermediate for synthesizing more complex heterocyclic systems and functional materials. chem960.com
Supramolecular Assemblies in Material Design
Supramolecular chemistry, which focuses on non-covalent interactions, provides a powerful toolkit for designing materials from molecular precursors. The structure of this compound is well-suited for forming ordered assemblies through a combination of hydrogen bonding and π-π stacking.
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. scribd.comresearchgate.net The carboxylic acid group of this compound is the primary site for binding to metal centers to form such extended networks. While direct reports of MOFs constructed exclusively from this compound are not prominent, the principles of MOF design strongly support its potential as a ligand.
The utility of related thiophene-based carboxylate linkers is well-documented. For instance, thiophene-2,5-dicarboxylic acid is a rigid linker used to construct a variety of coordination polymers with diverse topologies and properties, including luminescence and gas adsorption. researchgate.netacs.orgbohrium.commdpi.com The lanthanide contraction effect has been demonstrated in a series of 3D coordination polymers built with thiophene-2,5-dicarboxylate, highlighting how subtle changes in metal ions can influence structural outcomes. bohrium.com Zinc(II) and Cadmium(II) also form coordination polymers with this linker, sometimes featuring interpenetrated frameworks. acs.orgmdpi.com
The design principle involves the carboxylate group of the ligand coordinating to a metal ion or a secondary building unit (SBU), such as the well-known copper paddlewheel [Cu₂(COO)₄]. acs.org The rest of the ligand, including the thiophene ring, then dictates the geometry, connectivity, and chemical functionality of the resulting framework. The incorporation of a thiophene moiety can influence the electronic properties of the MOF and provide active sites for catalysis or sensing. bohrium.commdpi.com
| Compound/Framework | Metal Ion(s) | Thiophene-Based Ligand | Key Structural Feature/Property | Reference(s) |
| {[Cd(tdc)(H₂O)₃]·1.5 H₂O}n | Cd(II) | Thiophene-2,5-dicarboxylic acid (H₂tdc) | 1D linear chain coordination polymer. | researchgate.net |
| [Zn₂(tdc)₂(bimb)]n | Zn(II) | Thiophene-2,5-dicarboxylate (tdc) | 3D framework with 2-fold interpenetrating pcu net. | acs.org |
| [Ln₂(2,5-TDA)₃(DMA)₂]n | Ln(III) (Sm-Lu) | 2,5-Thiophenedicarboxylate (2,5-TDA) | 3D coordination frameworks with distinct structures based on lanthanide contraction; exhibit magnetic and luminescent properties. | bohrium.com |
| {Zn₂(tpt)₂(tda)₂·H₂O}n | Zn(II) | 2,5-Thiophenedicarboxylic acid (H₂tda) | 3-fold interpenetrating 3D framework; acts as a luminescent sensor. | mdpi.com |
This table presents examples of coordination polymers and MOFs built from thiophene-dicarboxylate ligands, illustrating the design principles applicable to this compound.
Beyond coordination chemistry, this compound can self-assemble into ordered nanostructures through weaker, non-covalent forces. The primary interactions governing this assembly are hydrogen bonding and π-π stacking.
The carboxylic acid group is a powerful and directional hydrogen-bonding unit. It can form the classic hydrogen-bonded dimer synthon, which is a robust and predictable motif in the crystal engineering of carboxylic acids. researchgate.netacs.org Alternatively, it can form catemeric (chain-like) motifs. These strong interactions can guide the molecules into one- or two-dimensional arrays.
The aromatic thiophene and benzene (B151609) rings provide surfaces for π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are crucial for organizing the molecules in the third dimension, leading to well-defined crystal packing or the formation of ordered thin films. rsc.org The interplay between the alkyl chain length and the torsion angle of thiophene linkers in other molecules has been shown to significantly affect the resulting supramolecularly self-assembled microstructures. rsc.org These principles suggest that this compound could be used to form self-assembled monolayers (SAMs) on appropriate substrates or to create liquid crystalline phases. chem960.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
